N-[(3R,4R,5R)-4,5,6-trihydroxy-1-oxo-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide
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Overview
Description
2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose is a complex carbohydrate derivative It is a glycoside formed by the linkage of an alpha-L-fucopyranosyl unit to a D-glucopyranose unit, which is further modified by the addition of an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose typically involves multiple steps. One common method includes the glycosylation of a protected glucosamine derivative with a fucosyl donor. The reaction conditions often involve the use of a Lewis acid catalyst such as boron trifluoride etherate to facilitate the glycosidic bond formation. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) and other analytical methods ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like periodic acid or lead tetraacetate can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for the reduction of the acetamido group.
Substitution: Tosyl chloride or mesyl chloride in the presence of a base can be used for the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoproteins.
Biology: The compound is studied for its role in cell signaling and recognition processes.
Mechanism of Action
The mechanism by which 2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose exerts its effects involves its interaction with specific molecular targets. The compound can bind to lectins and other carbohydrate-binding proteins, influencing cell-cell communication and immune responses. The acetamido group plays a crucial role in stabilizing these interactions, while the fucosyl and glucopyranosyl units contribute to the specificity and affinity of binding .
Comparison with Similar Compounds
Similar Compounds
- 2-acetamido-2-deoxy-3-O-(beta-D-galactopyranosyl)-D-glucopyranose
- 2-acetamido-2-deoxy-3-O-(alpha-D-mannopyranosyl)-D-glucopyranose
- 2-acetamido-2-deoxy-3-O-(beta-D-glucopyranosyl)-D-glucopyranose
Uniqueness
What sets 2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose apart from these similar compounds is its specific alpha-L-fucopyranosyl linkage. This unique structural feature imparts distinct biological properties, such as its role in blood group antigenicity and its potential to modulate immune responses .
Properties
Molecular Formula |
C14H25NO10 |
---|---|
Molecular Weight |
367.35 g/mol |
IUPAC Name |
N-[(3R,4R,5R)-4,5,6-trihydroxy-1-oxo-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide |
InChI |
InChI=1S/C14H25NO10/c1-5-9(20)11(22)12(23)14(24-5)25-13(10(21)8(19)4-17)7(3-16)15-6(2)18/h3,5,7-14,17,19-23H,4H2,1-2H3,(H,15,18)/t5-,7?,8+,9+,10+,11+,12-,13+,14+/m0/s1 |
InChI Key |
YDWJUIXDZSJZHH-GQJSCXLJSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]([C@@H]([C@@H](CO)O)O)C(C=O)NC(=O)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
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